N-Butyl-2-cyclopropylbenzamide
Description
N-Butyl-2-cyclopropylbenzamide is a benzamide derivative characterized by a cyclopropyl substituent at the 2-position of the benzamide core and an n-butyl group attached to the amide nitrogen. Benzamides are a class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.
Properties
CAS No. |
918867-69-3 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-butyl-2-cyclopropylbenzamide |
InChI |
InChI=1S/C14H19NO/c1-2-3-10-15-14(16)13-7-5-4-6-12(13)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3,(H,15,16) |
InChI Key |
YAFIVBDYMTUAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-cyclopropylbenzamide typically involves the reaction of 2-cyclopropylbenzoic acid with n-butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
N-Butyl-2-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key properties of N-Butyl-2-cyclopropylbenzamide and related benzamide derivatives, with data extrapolated from available evidence and analogous compounds:
Key Findings:
Structural Influence on Solubility: The cyclopropyl group in this compound likely reduces water solubility compared to 2-aminobenzamide, which benefits from hydrogen bonding via its amino group. This difference may limit its utility in aqueous systems but enhance membrane permeability in biological contexts . N-(2-Ethylhexyl)benzamide exhibits even lower solubility due to its bulky branched alkyl chain, aligning with industrial applications requiring hydrophobic properties .
Bioactivity and Applications: 2-Aminobenzamides are well-documented in glycosylation engineering and analytical biochemistry (e.g., glycan profiling), leveraging their polar substituents for enzyme interactions .
Toxicity and Safety :
- Both this compound and N-(2-Ethylhexyl)benzamide lack comprehensive toxicity profiles, underscoring the need for rigorous safety evaluations in research settings .
Biological Activity
N-Butyl-2-cyclopropylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a butyl group and a cyclopropyl group attached to a benzamide backbone. This structural arrangement contributes to its biological activity and potential therapeutic applications.
The biological activity of this compound is believed to involve its interaction with specific molecular targets. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation by binding to certain enzymes or receptors. Understanding these mechanisms is crucial for developing therapeutic strategies that leverage the compound's properties.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapy.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could have significant implications for treating conditions characterized by excessive inflammation.
3. Antitumor Activity
Similar compounds within the benzamide class have shown antitumor activity, suggesting that this compound may possess similar properties. However, specific studies on this compound's antitumor effects are still needed to confirm its efficacy in cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various pathogens | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antitumor | Potential antitumor effects suggested |
Case Study: Antiparasitic Activity
In a comparative study of structurally similar compounds, it was found that modifications to the cyclopropyl group significantly impacted antiparasitic activity. The removal or alteration of this group led to a marked decrease in efficacy, highlighting its importance in maintaining biological activity . For example, compounds with cyclopropyl substitutions demonstrated EC50 values ranging from 0.14 μM to over 10 μM depending on structural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
